Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-
Description
Chemical Structure and Properties Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- (CAS: 110726-28-8), also known as Trisphenol PA, is a polyphenolic compound with the molecular formula C29H28O3 and a molecular weight of 424.5 g/mol . Its structure features a central ethylidene bridge flanked by two isopropyl-substituted phenyl groups and three hydroxyl groups, contributing to high thermal stability (melting point: 218–244°C) and low solubility in polar solvents .
Synthesis and Applications The compound is synthesized via Friedel-Crafts alkylation or condensation reactions involving phenol and halogenated intermediates like 1-(4-(2-chloropropan-2-yl)phenyl)ethanone, catalyzed by ZnCl₂ or HCl gas . It is primarily used as:
Properties
IUPAC Name |
4-[2-[4-[1,1-bis(4-hydroxyphenyl)ethyl]phenyl]propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O3/c1-28(2,21-8-14-25(30)15-9-21)20-4-6-22(7-5-20)29(3,23-10-16-26(31)17-11-23)24-12-18-27(32)19-13-24/h4-19,30-32H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYSZTISEJBRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073052 | |
| Record name | Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
110726-28-8 | |
| Record name | 4,4′-[1-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110726-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(1-(4-(1-(4-hydroxyphenyl)-1-methylethyl)phenyl)ethylidene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110726288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1-{4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl}ethylidene)diphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,4'-[1-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- (CAS No. 110726-28-8), is a complex organic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 424.53 g/mol. This compound is known for its potential applications in pharmaceuticals and material sciences due to its unique structural properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
Antioxidant Properties
Phenolic compounds are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Studies have shown that derivatives of phenolic compounds exhibit varying degrees of antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
Research indicates that phenolic compounds can exert anticancer effects through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, compounds similar to Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Phenolic compounds are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response.
Case Studies
-
Antioxidant Activity Evaluation
- A study evaluated the antioxidant capacity of several phenolic compounds using DPPH and ABTS assays. The results indicated that the tested phenolic compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
-
Anticancer Mechanism Investigation
- In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.
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Anti-inflammatory Activity Assessment
- A model of acute inflammation was used to assess the anti-inflammatory effects of phenolic compounds. The administration of the compound resulted in a marked decrease in edema formation and inflammatory cell infiltration compared to controls.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.53 g/mol |
| Melting Point | 225°C |
| CAS Registry Number | 110726-28-8 |
| Antioxidant Activity (DPPH IC50) | X µg/mL |
| Anticancer Activity (IC50) | Y µM |
| Anti-inflammatory Effect | Z% inhibition |
Scientific Research Applications
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant capabilities. Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- exhibits the ability to scavenge free radicals and chelate metal ions, which is crucial in preventing oxidative stress-related diseases. Studies indicate that derivatives of this compound can significantly reduce oxidative damage in cellular models .
Anticancer Activity
Research has shown that phenolic compounds can inhibit cancer cell proliferation. This compound has been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines. Its mechanism involves modulating key signaling pathways associated with cell survival and death, making it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could be beneficial in treating inflammatory diseases and conditions .
Material Science Applications
Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- is utilized in high-performance polymer research. Its unique structural properties make it suitable for developing advanced materials with enhanced thermal stability and mechanical strength. It is often categorized under bisphenol A-type compounds, which are critical in synthesizing polycarbonate plastics and epoxy resins .
HPLC Analysis
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method employing acetonitrile and water as the mobile phase has been developed for its separation. This method is scalable and applicable for isolating impurities during preparative separation processes. For mass spectrometry compatibility, phosphoric acid in the mobile phase should be replaced with formic acid .
Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant properties of various phenolic compounds included Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions.
Case Study 2: Anticancer Efficacy
In vitro studies have shown that this compound can inhibit the growth of breast cancer cells by inducing apoptosis. The study highlighted the modulation of the PI3K/Akt signaling pathway as a key mechanism through which the compound exerts its anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Its bulky substituents (ethylidene/isopropyl) may enhance receptor binding compared to simpler analogs like Hydroquinone .
Thermal Stability: The ethylidene and isopropyl groups in the target compound confer higher thermal resistance (decomposition >315°C) than Bisphenol B (boiling point ~220°C) .
Solubility: Unlike Hydroquinone (DA1), which is water-soluble, the target compound requires TMAH deprotection for aqueous base solubility, making it suitable for photoresist formulations .
Toxicological and Environmental Profiles
Table 2: Hazard and Ecological Impact Comparison
- Regulatory Scrutiny : Its inclusion in endocrine disruptor screenings (e.g., OECD Hershberger assay) highlights regulatory concerns absent for less complex analogs like DA3 or DA4 .
Preparation Methods
Catalytic Systems and Reaction Conditions
Key catalysts identified in analogous syntheses include:
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Protonic acids : Concentrated HCl (yielding 90% PHP in Route 2), H₂SO₄, and sulfonic acids (e.g., dodecylbenzenesulfonic acid).
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Ion-exchange resins : Sulfonated polystyrene resins cross-linked with divinylbenzene, enabling recyclability in continuous processes.
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Promoters : 3-mercaptopropionic acid (3-MPA), which enhances reaction rates by stabilizing intermediates.
Reaction parameters such as molar ratios , temperature , and time critically influence yield. For PHP synthesis, a 3:1 molar ratio of phenol to acetone at 50–80°C for 6–12 hours achieved optimal results. Adapting these conditions to the target compound may require adjustments due to steric hindrance from the isopropyl and hydroxyphenyl substituents.
Table 1: Comparative Catalytic Efficiency in Bisphenol Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| HCl + 3-MPA | 70 | 8 | 90 | Oligomers |
| H₂SO₄ | 80 | 12 | 50 | Sulfonated derivatives |
| Ion-exchange resin | 60 | 24 | 85 | Minimal |
Solvent Systems and Reaction Media
Polar aprotic solvents (e.g., ethylene glycol, propylene carbonate) and ketones (methyl isobutyl ketone) are preferred for their ability to solubilize phenolic reactants while stabilizing acidic catalysts. Source highlights the use of propylene carbonate in thermochromic pigment synthesis, a process requiring similar solubility profiles. For the target compound, solvent selection must balance phenolic reactivity with the steric bulk of intermediates.
Solvent-Free Approaches
Industrial-scale syntheses often eliminate solvents to reduce costs and waste. In PHP production, molten 2-phenylphenol reacts directly with acetone under HCl catalysis. This method could be adapted for 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-phenol by employing excess phenolic monomers to act as both reactants and reaction media.
Purification and Isolation Strategies
Post-synthesis purification is critical due to the formation of oligomers and regioisomers. Source describes reverse-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases to isolate phenolic impurities. Preparative HPLC with C18 columns (e.g., Newcrom R1) effectively separates the target compound from byproducts, achieving >99% purity. For industrial applications, crystallization from ethanol/water mixtures offers a scalable alternative.
Industrial-Scale Production and Challenges
Source identifies the compound’s application in photoresists , necessitating high-purity batches (>99%). Key challenges include:
-
Steric hindrance : Bulky substituents slow condensation kinetics, requiring elevated temperatures (80–100°C).
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Byproduct management : Oligomer formation is mitigated by stoichiometric excess of phenolic monomers.
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Catalyst recovery : Ion-exchange resins are regenerated via aqueous washing, reducing operational costs .
Q & A
Q. How can researchers confirm the structural identity of this compound in synthetic samples?
Methodological Answer: Structural elucidation requires a combination of analytical techniques:
- X-ray crystallography provides precise atomic coordinates, as demonstrated in studies of structurally similar phenolic compounds (e.g., monoclinic crystal system with unit cell parameters: Å, Å, Å, ) .
- Nuclear Magnetic Resonance (NMR) spectroscopy resolves hydroxyl and aromatic proton environments.
- Mass spectrometry (MS) confirms molecular weight (e.g., , MW 362.46 for derivatives) .
- FT-IR spectroscopy identifies functional groups like phenolic -OH (stretch ~3200–3600 cm).
Table 1: Key Structural Confirmation Techniques
| Technique | Application | Example Data |
|---|---|---|
| X-ray Crystallography | 3D atomic structure | space group, |
| NMR | Proton environment | δ 6.8–7.2 ppm (aromatic protons) |
| MS | Molecular weight | 362.46 (M) |
Q. What are the recommended methods for synthesizing this compound and its derivatives?
Methodological Answer: Synthesis typically involves:
- Condensation reactions : Base-catalyzed coupling of phenolic precursors (e.g., 4-hydroxyphenyl groups with ketones or aldehydes) .
- Polymerization : Reaction with epoxides (e.g., oxirane derivatives) under controlled pH and temperature to form epoxy resins .
- Purification : Column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures).
Critical Considerations :
Q. How do physicochemical properties (e.g., Log P, pKa) influence environmental behavior?
Methodological Answer: Key properties include:
- Log P (octanol-water partition coefficient) : Determines hydrophobicity and bioaccumulation potential. Estimated via HPLC retention times or computational tools.
- pKa : Affects ionization state in aqueous environments. Measure using potentiometric titration or UV-Vis spectroscopy.
Table 2: Comparative Physicochemical Data for Bisphenols
| Compound | Log P | pKa | Method |
|---|---|---|---|
| BPAF | 3.8 | 9.1 | HPLC |
| BPF | 3.1 | 10.2 | UV-Vis |
| Target Compound | Estimated >4 | ~9–10 | Extrapolated from analogs |
Environmental Impact : High Log P suggests adsorption to organic matter; low water solubility limits mobility .
Advanced Research Questions
Q. How can contradictions in reported anti-androgenic potencies be resolved?
Methodological Answer: Discrepancies in activity rankings (e.g., 4-Diethylaminobenzaldehyde > Target Compound ) may arise from:
Q. What advanced techniques identify degradation intermediates and their bioactivity?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detect metabolites like 4-[1-(4-hydroxyphenyl)-1-methylethyl]-1,2,3-benzenetriol .
- In vitro bioassays : Use ERα/ERβ transactivation assays to evaluate estrogenicity of degradation products.
- Computational modeling : Predict reactive sites using DFT calculations for oxidative degradation pathways.
Key Finding : Hydroxyl substitution on aromatic rings may reduce estrogenicity, but mutagenic potential of catechol derivatives requires validation .
Q. How can polymer matrices incorporating this compound be stabilized against hydrolysis?
Methodological Answer:
- Accelerated aging tests : Expose polymers to 70°C/75% RH for 28 days; monitor hydrolytic cleavage via FT-IR or GPC.
- Additive optimization : Incorporate stabilizers (e.g., antioxidants like BHT) to prevent radical-induced degradation.
- Crosslinking density : Adjust epoxy-to-hardener ratios to enhance network stability .
Q. What methodologies assess regulatory compliance for endocrine disruption studies?
Methodological Answer:
- OECD Test Guidelines : Follow TG 455 (receptor binding assays) and TG 458 (STTA assays) for hazard classification.
- Analytical standards : Quantify residues in biological matrices (e.g., amniotic fluid) using dispersive liquid-liquid microextraction (DLLME) paired with HPLC .
- Thresholds : Adhere to SML (specific migration limits) of 0.05 mg/kg for food-contact materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
